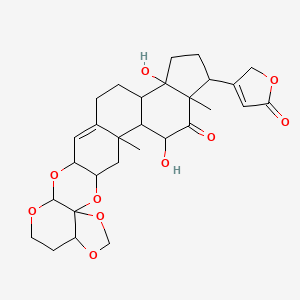![molecular formula C12H12N2O2 B14487940 2',6'-Dimethyl-2H,4'H-[1,1'-bipyridine]-2,4'-dione CAS No. 64804-71-3](/img/structure/B14487940.png)
2',6'-Dimethyl-2H,4'H-[1,1'-bipyridine]-2,4'-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,6’-Dimethyl-2H,4’H-[1,1’-bipyridine]-2,4’-dione is a compound belonging to the bipyridine family, which consists of two pyridine rings connected by a single bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bipyridine derivatives, including 2’,6’-Dimethyl-2H,4’H-[1,1’-bipyridine]-2,4’-dione, typically involves coupling reactions of pyridine derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions using nickel bromide (NiBr2), triphenylphosphine (PPh3), tetraethylammonium iodide (Et4NI), and zinc powder . This method yields high conversion rates and is relatively straightforward.
Industrial Production Methods
Industrial production of bipyridine derivatives often employs metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Stille coupling . These methods are favored for their efficiency and scalability, allowing for the large-scale production of bipyridine compounds.
Análisis De Reacciones Químicas
Types of Reactions
2’,6’-Dimethyl-2H,4’H-[1,1’-bipyridine]-2,4’-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce various reduced bipyridine derivatives .
Aplicaciones Científicas De Investigación
2’,6’-Dimethyl-2H,4’H-[1,1’-bipyridine]-2,4’-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2’,6’-Dimethyl-2H,4’H-[1,1’-bipyridine]-2,4’-dione involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, influencing their activity. For example, in coordination chemistry, the nitrogen atoms in the bipyridine rings can form strong bonds with metal centers, affecting the electronic properties of the resulting complexes .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: A widely studied bipyridine derivative known for its coordination chemistry applications.
4,4’-Bipyridine: Another common bipyridine isomer used in the synthesis of viologens and other electroactive materials.
Uniqueness
2’,6’-Dimethyl-2H,4’H-[1,1’-bipyridine]-2,4’-dione is unique due to its specific substitution pattern, which influences its chemical reactivity and coordination properties. The presence of methyl groups at the 2’ and 6’ positions can affect the steric and electronic environment, making it distinct from other bipyridine derivatives .
Propiedades
Número CAS |
64804-71-3 |
|---|---|
Fórmula molecular |
C12H12N2O2 |
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
2,6-dimethyl-1-(2-oxopyridin-1-yl)pyridin-4-one |
InChI |
InChI=1S/C12H12N2O2/c1-9-7-11(15)8-10(2)14(9)13-6-4-3-5-12(13)16/h3-8H,1-2H3 |
Clave InChI |
OMMMSYHNDDQEMA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C=C(N1N2C=CC=CC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


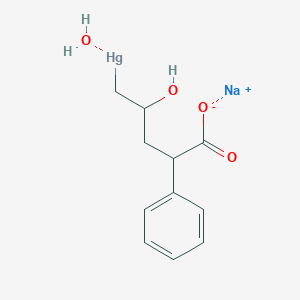
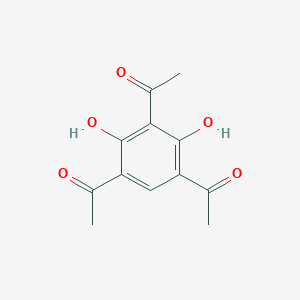
![Sulfonyl-4,4' di(phenoxy-2 octanoate d'ethyle) [French]](/img/structure/B14487868.png)
![Methyl 9,10,12-tris[(trimethylsilyl)oxy]octadecanoate](/img/structure/B14487873.png)
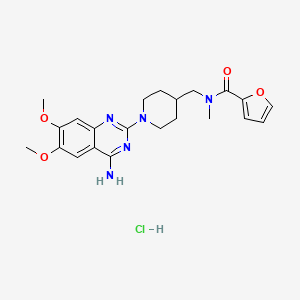
![S-[6-(Ethylsulfanyl)hexyl] O-hexyl methylphosphonothioate](/img/structure/B14487881.png)
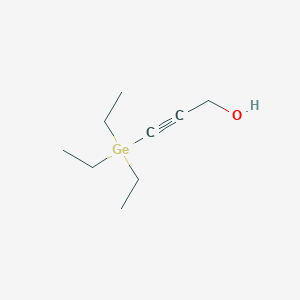
![2-Methyl-3-[(3-methyl-2-nitrophenyl)methyl]benzoic acid](/img/structure/B14487912.png)
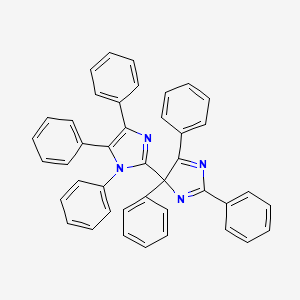
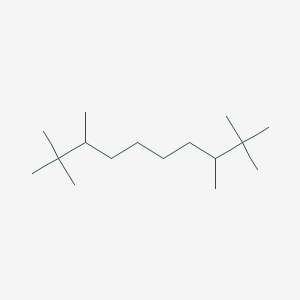
![{2-[(2-Aminoethyl)(methyl)amino]-5-chlorophenyl}(phenyl)methanone](/img/structure/B14487931.png)
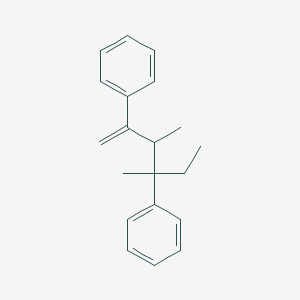
![2-Naphthalenesulfonic acid, 6-amino-5-[[4-(benzoylamino)-2-sulfophenyl]azo]-4-hydroxy-, disodium salt](/img/structure/B14487946.png)
